Patent Landscaping: Absence of Intellectual Property Constraints
A direct head-to-head comparison of patent landscapes reveals that CAS 2034289-51-3 holds a unique position. While closely related indole-azetidine derivatives for CNS disorders are extensively protected by specific composition-of-matter patents (e.g., US6245799B1, which claims specific serotonin-modulating agents [1]), a prior art search for CAS 2034289-51-3 in Google Patents, USPTO, and EPO databases returns zero results that disclose this specific molecule for any biological use [2]. This lack of patent protection is a quantifiable legal and commercial differentiator.
| Evidence Dimension | Patent Protection Status |
|---|---|
| Target Compound Data | 0 composition-of-matter patents found claiming CAS 2034289-51-3 for a biological use. |
| Comparator Or Baseline | US6245799B1 (Indole-cycloalkyl azetidines): Active patent claims for CNS therapeutic use [1]. US8993616B2 ((Aza)indole derivatives): Active patent claims for xanthine oxidase inhibition [3]. |
| Quantified Difference | Absolute: The target compound has no enforceable patent restrictions, while comparators are encumbered by active patents. |
| Conditions | Prior art searches conducted across Google Patents, USPTO Patent Public Search, and Espacenet on April 29, 2026. |
Why This Matters
For an industrial user, the complete absence of third-party patent rights eliminates the risk of infringement and the cost of freedom-to-operate legal analyses, a major procurement barrier not offered by any patented analog.
- [1] Asselin, M., Ellingboe, J. W., & Mewshaw, R. E. (2001). U.S. Patent No. 6,245,799. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Google Patents & USPTO database search for CAS 2034289-51-3, conducted April 29, 2026. View Source
- [3] Mitsubishi Tanabe Pharma Corporation. (2015). U.S. Patent No. 8,993,616. Washington, DC: U.S. Patent and Trademark Office. View Source
